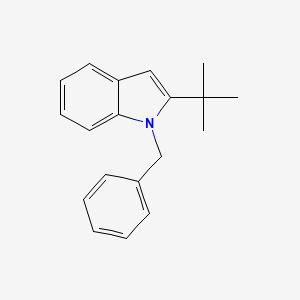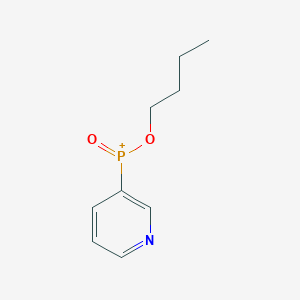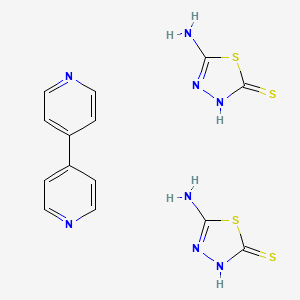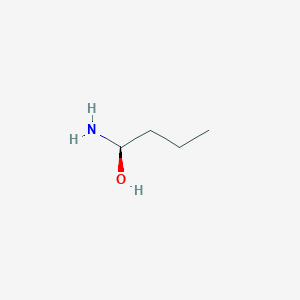
1H-Indole, 2-(1,1-dimethylethyl)-1-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 2-(1,1-dimethylethyl)-1-(phenylmethyl)- is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of a 2-(1,1-dimethylethyl) group and a 1-(phenylmethyl) group attached to the indole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 2-(1,1-dimethylethyl)-1-(phenylmethyl)- typically involves multi-step organic reactions One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole, 2-(1,1-dimethylethyl)-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding indoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), and Lewis acids (aluminum chloride).
Major Products Formed:
Oxidation: Indole-2-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Nitroindoles, sulfonated indoles, and halogenated indoles.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 2-(1,1-dimethylethyl)-1-(phenylmethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development, particularly in targeting neurological disorders and cancers.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole, 2-(1,1-dimethylethyl)-1-(phenylmethyl)- varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes, receptors, and ion channels, modulating their activity and leading to therapeutic effects. The compound’s indole core allows it to engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, contributing to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 1H-Indole, 2-methyl-1-(phenylmethyl)-
- 1H-Indole, 2-(1,1-dimethylethyl)-1-methyl-
- 1H-Indole, 2-(1,1-dimethylethyl)-1-(4-methylphenylmethyl)-
Comparison: Compared to its analogs, 1H-Indole, 2-(1,1-dimethylethyl)-1-(phenylmethyl)- exhibits unique steric and electronic properties due to the presence of the bulky 2-(1,1-dimethylethyl) group. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
844819-43-8 |
|---|---|
Molekularformel |
C19H21N |
Molekulargewicht |
263.4 g/mol |
IUPAC-Name |
1-benzyl-2-tert-butylindole |
InChI |
InChI=1S/C19H21N/c1-19(2,3)18-13-16-11-7-8-12-17(16)20(18)14-15-9-5-4-6-10-15/h4-13H,14H2,1-3H3 |
InChI-Schlüssel |
NAAVZGUOGQWJQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12526750.png)
![2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine](/img/structure/B12526755.png)
![1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]-](/img/structure/B12526761.png)
![4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline](/img/structure/B12526763.png)
![N-[2-(Hydroxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12526766.png)

![Benzenamine, N,N'-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis-](/img/structure/B12526780.png)
![Fluoro[bis(trifluoromethyl)]gallane](/img/structure/B12526782.png)
![2-[4-(Phenethylamino)phenyl]sulfonylacetic acid](/img/structure/B12526785.png)





